Thulium bromide hydrate, 99.99%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

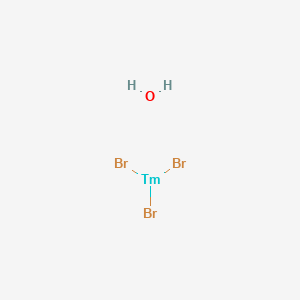

Thulium(III) bromide, also known as Thulium tribromide, is a crystalline compound consisting of one thulium atom and three bromine atoms . It is a white powder at room temperature and is hygroscopic . It is used for the development of advanced ceramic discharge lamps and metal halide lamps .

Synthesis Analysis

Thulium(III) bromide is used as a reagent for the complexation of lanthanide bromides with aluminum bromide . It is also used as a reactant for the preparation of alkali metal thulium bromides .Molecular Structure Analysis

The molecular formula of Thulium(III) bromide is TmBr3 . The molecular weight is 408.65 . The compound is anhydrous, meaning it does not contain any water molecules .Chemical Reactions Analysis

Thulium(III) bromide is used as a reagent for the complexation of lanthanide bromides with aluminum bromide . It is also used as a reactant for the preparation of alkali metal thulium bromides .Physical And Chemical Properties Analysis

Thulium(III) bromide is a white crystalline solid . It has a melting point of 952 °C . It is soluble in water .Applications De Recherche Scientifique

Development of Advanced Ceramic Discharge Lamps

Thulium (III) bromide is used in the development of advanced ceramic discharge lamps . These lamps are a type of gas discharge lamp that produce light by sending an electric discharge through an ionized gas, a plasma.

Metal Halide Lamps

Another application of Thulium (III) bromide is in the production of metal halide lamps . These lamps are electrical lamps that produce light by an electric arc through a gaseous mixture of vaporized mercury and metal halides.

Complexation of Lanthanide Bromides with Aluminum Bromide

Thulium (III) bromide is used as a reagent for the complexation of lanthanide bromides with aluminum bromide . This process is important in the field of inorganic chemistry.

Preparation of Alkali Metal Thulium Bromides

Thulium (III) bromide is used as a reactant for the preparation of alkali metal thulium bromides . These compounds have potential applications in various fields including electronics and materials science.

Kinetic Hydrate Inhibitors

Thulium (III) bromide could potentially be used in the evaluation of kinetic hydrate inhibitors . These inhibitors are used in the oil and gas industry to prevent the formation of clathrate hydrates.

Research in Hydrate Formation

Research into hydrate formation is another potential application area . Understanding hydrate formation is crucial in many industries, including the oil and gas industry, where hydrate formation can cause blockages in pipelines.

Safety And Hazards

Thulium(III) bromide can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing hands and face thoroughly after handling .

Orientations Futures

Thulium(III) bromide has potential applications in the development of advanced ceramic discharge lamps and metal halide lamps . Its use as a reagent for the complexation of lanthanide bromides with aluminum bromide, and as a reactant for preparing alkali metal thulium bromides, suggests potential future directions in these areas .

Propriétés

IUPAC Name |

tribromothulium;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3BrH.H2O.Tm/h3*1H;1H2;/q;;;;+3/p-3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWSCMZMWDFBQLO-UHFFFAOYSA-K |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.Br[Tm](Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br3H2OTm |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thulium bromide hydrate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

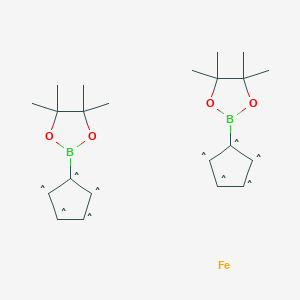

![(R)-(+)-1-[(R)-2-(2'-Di(3,5-xylyl)phosphinophenyl)ferrocenyl]ethyldi(3,5-xylyl)phosphine, 97%](/img/structure/B6288918.png)

![(R)-(+)-1-{(R)-2-[2'-Bis(3,5-dimethyl-4-methoxyphenyl)phosphinophenyl]ferrocenyl}ethylbis(di-3,5-trifluoromethylphenyl)phosphine, Walphos](/img/structure/B6288920.png)

![(R)-(+)-1-[(R)-2-(2'-Dicyclohexylphosphinophenyl)ferrocenyl]ethyldi(bis-3,5-trifluoromethylphenyl)phosphine, 97%](/img/structure/B6288921.png)

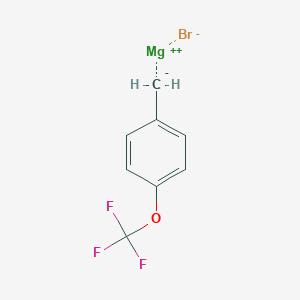

![3-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6288939.png)

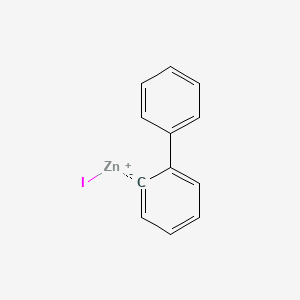

![4-[(1-Pyrrolidino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6288957.png)

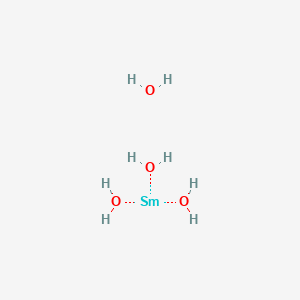

![2-[(4-Morpholino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6288965.png)

![2-[(1-Pyrrolidino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6288966.png)